molecular formula C24H19N5O2 B14106608 N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14106608
M. Wt: 409.4 g/mol
InChI Key: XGSCDWHEKITHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, benzyl halides, and pyrazolotriazine precursors. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper complexes. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthalene moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In the case of receptors, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-tert-butylphenoxy)-N-methylacetamide
  • 2-(benzothiazol-2-ylsulfanyl)-acetic acid naphthalen-1-ylmethylene-hydrazide

Uniqueness

N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is unique due to its specific structural features, such as the presence of the naphthalene and pyrazolotriazine moieties. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

N-benzyl-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C24H19N5O2/c30-23(25-14-17-7-2-1-3-8-17)15-28-24(31)22-13-21(27-29(22)16-26-28)20-12-6-10-18-9-4-5-11-19(18)20/h1-13,16H,14-15H2,(H,25,30)

InChI Key

XGSCDWHEKITHQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.